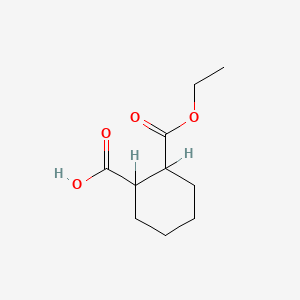
Monoethyl cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monoethyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates These compounds are known for their use as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability
准备方法
Synthetic Routes and Reaction Conditions
Monoethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
化学反应分析
Types of Reactions
Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Monoethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential as a biomarker for exposure to certain plasticizers.
Medicine: Studied for its potential use in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of flexible PVC products, such as medical devices, toys, and food packaging.
作用机制
The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
相似化合物的比较
Monoethyl cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting effects, making this compound a safer alternative.
Diisononyl phthalate (DINP): Another plasticizer with similar uses but different chemical properties.
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
属性
CAS 编号 |
17488-76-5 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
InChI 键 |
XGRJGTBLDJAHTL-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
手性 SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
规范 SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Key on ui other cas no. |
67805-22-5 97718-55-3 17488-76-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















